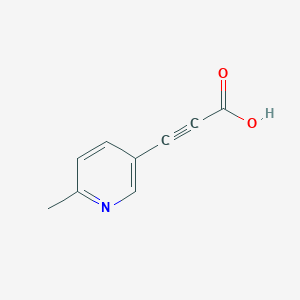

3-(6-methylpyridin-3-yl)prop-2-ynoic Acid

Description

3-(6-Methylpyridin-3-yl)prop-2-ynoic acid is a pyridine-derived compound featuring a propynoic acid (HC≡C–COOH) moiety attached to the 3-position of a 6-methylpyridine ring. Pyridine derivatives are widely studied for their roles in medicinal chemistry and material science due to their electronic and steric properties .

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

3-(6-methylpyridin-3-yl)prop-2-ynoic acid |

InChI |

InChI=1S/C9H7NO2/c1-7-2-3-8(6-10-7)4-5-9(11)12/h2-3,6H,1H3,(H,11,12) |

InChI Key |

RVNRKGOSFOFSDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C#CC(=O)O |

Origin of Product |

United States |

Biological Activity

3-(6-Methylpyridin-3-yl)prop-2-ynoic acid, a compound characterized by its unique structural features, has garnered attention in various fields of biological research. This article systematically reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific findings.

Chemical Structure and Properties

The chemical structure of 3-(6-methylpyridin-3-yl)prop-2-ynoic acid can be represented as follows:

This compound features a pyridine ring that contributes to its biological interactions and activities. The presence of the prop-2-ynoic acid moiety allows for various chemical reactions, including oxidation and reduction, which are essential for its biological functions.

The biological activity of 3-(6-methylpyridin-3-yl)prop-2-ynoic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by forming covalent bonds with nucleophilic sites on proteins, thereby altering their activity. This interaction is significant in pathways related to inflammation and cancer progression.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neuroprotective contexts where oxidative damage is a concern .

- Antimicrobial Properties : Research indicates potential antimicrobial effects, making it a candidate for further exploration in treating infections caused by resistant strains.

Biological Activity Data

A summary of the biological activities observed for 3-(6-methylpyridin-3-yl)prop-2-ynoic acid is presented in the table below:

Case Studies and Research Findings

- Enzyme Inhibition Study : A study demonstrated that 3-(6-methylpyridin-3-yl)prop-2-ynoic acid significantly inhibited the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This suggests potential applications in anti-inflammatory therapies.

- Antioxidant Efficacy : In vitro assays revealed that the compound exhibited strong antioxidant capabilities, comparable to established antioxidants like vitamin C. This was assessed using DPPH and ABTS radical scavenging assays, indicating its potential use in neuroprotective formulations .

- Antimicrobial Testing : The compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli, showing notable inhibitory effects. These findings support further investigation into its use as an antimicrobial agent.

Future Directions

The promising biological activities of 3-(6-methylpyridin-3-yl)prop-2-ynoic acid warrant further research into its therapeutic potential. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.

- Formulation Development : Exploring formulations that enhance bioavailability and target delivery to specific tissues.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Key compounds compared :

3-(6-Chloropyridin-3-yl)propanoic acid () Substituent: Chlorine at the 6-position, propanoic acid (single bond) at the 3-position. Synthesis: Derived from ethyl 3-(6-chloropyridin-3-yl)propanoate via hydrolysis (57% yield, m.p. 97–99°C) . Electronic effects: The electron-withdrawing Cl group reduces pyridine ring basicity compared to methyl.

3-(Trimethylsilyl)prop-2-ynoic acid () Substituent: Trimethylsilyl (TMS) group attached to the propynoic acid. Properties: Increased steric bulk and altered acidity due to the TMS group. CAS: 5683-31-8 .

6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid () Substituent: Methyl and propargyl amino groups at the 6-position.

Table 1: Structural and Electronic Comparisons

| Compound | Pyridine Substituent | Acid Moiety | Key Properties |

|---|---|---|---|

| 3-(6-Methylpyridin-3-yl)prop-2-ynoic acid | 6-CH₃ | HC≡C–COOH | Electron-donating CH₃; conjugated triple bond |

| 3-(6-Chloropyridin-3-yl)propanoic acid | 6-Cl | CH₂CH₂–COOH | Electron-withdrawing Cl; saturated chain |

| 3-(Trimethylsilyl)prop-2-ynoic acid | N/A | HC≡C–COO–Si(CH₃)₃ | Steric hindrance from TMS group |

Acid Moiety Modifications

The propynoic acid group (HC≡C–COOH) in the target compound distinguishes it from analogs with saturated chains (e.g., propanoic acid in ). For example, 3-(Trimethylsilyl)prop-2-ynoic acid (pKa ~2.5–3.5) is more acidic than propanoic acid (pKa ~4.8) due to the electron-withdrawing effect of the triple bond and TMS group .

Table 2: Acidic Properties

| Compound | Acid Group | Estimated pKa |

|---|---|---|

| 3-(6-Methylpyridin-3-yl)prop-2-ynoic acid | HC≡C–COOH | ~2.8–3.5* |

| 3-(6-Chloropyridin-3-yl)propanoic acid | CH₂CH₂–COOH | ~4.5–5.0 |

| 3-(Trimethylsilyl)prop-2-ynoic acid | HC≡C–COO–Si(CH₃)₃ | ~2.5–3.5 |

*Estimated based on propiolic acid analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.